Thiazolo[4,5-c]pyridin-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the development of various analogs with potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridin-4-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of thiazole derivatives, which are then reacted with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-c]pyridine scaffold . The reaction conditions often involve the use of catalysts and solvents to facilitate the annulation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-4-ylmethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Thiazolo[4,5-c]pyridin-4-ylmethanamine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain a fused thiazole and pyridine ring but differ in the position of the fusion.
Pyrazolo[3,4-d]thiazoles: These compounds have a pyrazole ring fused to a thiazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties .
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2 |
InChI Key |
WSRWRWFNJGCGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.